molecular formula C44H93N4O10P B2889234 DSPE-PEG-Amine CAS No. 474922-26-4

DSPE-PEG-Amine

Cat. No.: B2889234
CAS No.: 474922-26-4
M. Wt: 869.22
InChI Key: MXCGEUZSOVJLKF-NXGARVHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

DSPE-PEG-Amine, also known as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (ammonium salt), has been found to target various cellular components depending on the context of its use. For instance, in the context of cancer treatment, it has been reported to target folate receptors that are usually overexpressed on a variety of cancer cells . In another study, it was used to target the bone and precisely deliver drugs to the tumor site .

Mode of Action

The compound interacts with its targets primarily through its ability to form lipid nanoparticles (LNPs). These LNPs can encapsulate and deliver various therapeutic agents to the target sites. For example, in the case of cancer treatment, this compound forms nanoparticles that encapsulate phenobarbital sodium, which is then released to execute cancer cells by inducing pyroptosis . In another instance, it was used to form LNPs that encapsulate mRNA for efficient gene delivery and editing .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the therapeutic agents it delivers. For instance, when used to deliver mRNA, it can mediate genome editing . When used to deliver phenobarbital sodium to cancer cells, it induces pyroptosis, a form of programmed cell death . In another study, it was found that this compound could reduce macrophage-mediated fibroblast-to-myofibroblast transition and extracellular matrix deposition to attenuate lung fibrosis by upregulating Nrf2 signaling .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by its ability to improve the bioavailability and stability of the therapeutic agents it delivers. As a component of lipid nanoparticles, this compound can increase the blood circulation time and stability for encapsulated drugs . This leads to enhanced antifibrotic effects compared to direct drug instillation .

Result of Action

The result of this compound’s action is largely dependent on the therapeutic agents it delivers. For instance, when used to deliver phenobarbital sodium, it can kill cancer cells by inducing pyroptosis . When used to deliver mRNA, it can enable efficient gene delivery and editing . In the context of pulmonary fibrosis treatment, it can reduce macrophage-mediated fibroblast-to-myofibroblast transition and extracellular matrix deposition .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, in a high reactive oxygen species (ROS) environment, this compound can rapidly release the encapsulated therapeutic agents . In another instance, the ocular environment allows for efficient gene delivery and editing when this compound is used to deliver mRNA .

Biochemical Analysis

Biochemical Properties

DSPE-PEG-Amine plays a significant role in biochemical reactions. It can stably encapsulate or bind drug molecules, forming a drug carrier . The amine functional group in this compound can form a chemical bond with drug molecules, enhancing the stability and drug load . It interacts with various biomolecules, including enzymes and proteins, to facilitate drug delivery and transfection .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It can enhance the stability and solubility of nanoparticles, reducing their immunogenicity . This property is beneficial for drug penetration and delivery . In a study, lipid nanoparticles with this compound surface modifications mediated genome editing in the mouse retina .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It can rapidly release encapsulated molecules in specific environments . For instance, this compound liposomes could rapidly release dimethyl fumarate (DMF) in a high-ROS environment .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates changes in its effects in laboratory settings. It shows excellent stability, which is crucial for long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, lipid nanoparticles with this compound surface modifications showed efficient gene delivery and editing in the mouse retina .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, lipid nanoparticles with this compound surface modifications showed striking localization extending from the photoreceptor synaptic pedicle to the outer segments in the mouse retina .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DSPE-PEG-Amine typically involves the esterification of stearic acid with glycerol, followed by the phosphorylation of the resulting diacylglycerol. The final step involves the conjugation of polyethylene glycol (PEG) with the phosphoethanolamine moiety .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and phosphorylation reactions under controlled conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

DSPE-PEG-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted products where the amino group has been replaced by other functional groups .

Scientific Research Applications

DSPE-PEG-Amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DSPE-PEG-Amine is unique due to its polyethylene glycol chain, which provides enhanced solubility and stability compared to other phospholipids. This makes it particularly useful in drug delivery applications where prolonged circulation time and targeted delivery are essential .

Properties

IUPAC Name

[3-[2-[2-(2-aminoethoxy)ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate;azane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H91N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(49)56-41-43(42-58-60(52,53)57-38-36-48-46(51)55-40-39-54-37-35-47)59-45(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h43H,3-42,47H2,1-2H3,(H,48,51)(H,52,53);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHRCGLQEUQOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H94N3O11P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474922-26-4
Record name DSPE-PEG 2000 Amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474922-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.